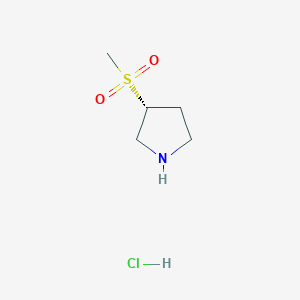![molecular formula C11H15N2NaO4S B1405047 Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate CAS No. 1797216-60-4](/img/structure/B1405047.png)
Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate
Descripción general
Descripción
Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Mecanismo De Acción
Target of Action
The primary target of Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is amines . The compound is designed to interact with amines in organic synthesis .
Mode of Action
The compound contains a tert-butoxycarbonyl (BOC) group , which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, allowing for further reactions to occur without affecting the amine .
Biochemical Pathways
The compound affects the biochemical pathway of amine protection in organic synthesis . The BOC group is added to the amine, protecting it from reacting with other substances in the reaction mixture . This allows for selective reactions to occur on other parts of the molecule, while the amine remains unaffected .
Pharmacokinetics
The boc group can be removed from the amine with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound may be metabolized and excreted once it has fulfilled its role in the reaction.
Result of Action
The result of the compound’s action is the protection of the amine group during organic synthesis . This allows for selective reactions to occur on other parts of the molecule, while the amine remains unaffected . After the desired reactions have taken place, the BOC group can be removed, revealing the original amine .
Action Environment
The action of this compound is influenced by the reaction conditions . For example, the addition of the BOC group to the amine occurs under aqueous conditions . The removal of the BOC group can be accomplished with strong acids . Therefore, the efficacy and stability of the compound can be influenced by factors such as the pH of the reaction mixture, the temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate plays a pivotal role in biochemical reactions, particularly in the synthesis of peptides and proteins. The Boc group serves as a protecting group for amines, preventing unwanted reactions during peptide synthesis. This compound interacts with enzymes such as proteases and peptidases, which are responsible for cleaving peptide bonds. The nature of these interactions is primarily based on the recognition of the Boc group by the active sites of these enzymes, leading to selective cleavage and subsequent peptide formation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can affect the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can alter metabolic pathways by interacting with key metabolic enzymes, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group is known to bind to the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism involves the recognition of the Boc group by these biomolecules, resulting in conformational changes and subsequent biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the Boc group can be gradually cleaved under specific conditions, leading to the release of the active amine. This degradation process can affect the compound’s efficacy and potency in biochemical assays. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance specific biochemical reactions without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental to cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, it can affect the synthesis and degradation of amino acids, nucleotides, and other biomolecules, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The Boc group can facilitate the transport of the compound across cell membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects. The Boc group plays a crucial role in determining the compound’s localization by interacting with cellular machinery responsible for protein sorting and trafficking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The thiazole ring can be introduced through various synthetic routes, including cyclization reactions involving sulfur and nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate: Lacks the Boc protecting group, making it more reactive.
Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-oxazole-4-carboxylate: Contains an oxazole ring instead of a thiazole ring, which may alter its reactivity and biological activity.
Uniqueness
Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both the Boc protecting group and the thiazole ring
Propiedades
IUPAC Name |
sodium;2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S.Na/c1-11(2,3)17-10(16)12-5-4-8-13-7(6-18-8)9(14)15;/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBGZFFGDSHERW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CS1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797216-60-4 | |
| Record name | sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1404967.png)






![7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol](/img/structure/B1404977.png)


![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)
![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)
